Cas no 898774-32-8 (Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate)
![Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate structure](https://ja.kuujia.com/scimg/cas/898774-32-8x500.png)
Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
- CTK5G5366
- AG-H-65460
- KB-181314
- 3'-carboethoxy-2-pyrrolidinomethylbenzophenone
- 3'-CARBOETHOXY-2-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
- AKOS016020787
- 3'-carboethoxy-2-pyrrolidinomethyl benzophenone
- Ethyl 3-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
- DTXSID70643640
- 898774-32-8
- MFCD03842527
- Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
-
- MDL: MFCD03842527
- インチ: InChI=1S/C21H23NO3/c1-2-25-21(24)17-10-7-9-16(14-17)20(23)19-11-4-3-8-18(19)15-22-12-5-6-13-22/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
- InChIKey: MDCLVCDRTYUDCJ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3
計算された属性
- せいみつぶんしりょう: 337.16779360Da
- どういたいしつりょう: 337.16779360Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB365259-1g |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone, 97%; . |
898774-32-8 | 97% | 1g |
€932.10 | 2025-03-19 | |
Fluorochem | 205234-5g |
3'-carboethoxy-2-pyrrolidinomethyl benzophenone |
898774-32-8 | 97% | 5g |
£2025.00 | 2022-02-28 | |
Chemenu | CM528585-1g |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone |
898774-32-8 | 95% | 1g |
$433 | 2023-01-01 | |
abcr | AB365259-2g |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone, 97%; . |
898774-32-8 | 97% | 2g |
€1674.30 | 2025-03-19 | |
Crysdot LLC | CD11023530-1g |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone |
898774-32-8 | 95+% | 1g |
$433 | 2024-07-19 | |
abcr | AB365259-1 g |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone, 97%; . |
898774-32-8 | 97% | 1g |
€932.90 | 2023-04-26 | |
Fluorochem | 205234-1g |
3'-carboethoxy-2-pyrrolidinomethyl benzophenone |
898774-32-8 | 97% | 1g |
£540.00 | 2022-02-28 | |
Fluorochem | 205234-2g |
3'-carboethoxy-2-pyrrolidinomethyl benzophenone |
898774-32-8 | 97% | 2g |
£1013.00 | 2022-02-28 | |
Ambeed | A520025-1g |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone |
898774-32-8 | 95+% | 1g |
$437.0 | 2024-04-16 | |
A2B Chem LLC | AH89432-5g |
3'-Carboethoxy-2-pyrrolidinomethyl benzophenone |
898774-32-8 | 97% | 5g |
$2291.00 | 2024-04-19 |
Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoateに関する追加情報
Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate: A Comprehensive Overview
Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate, with CAS No. 898774-32-8, is a sophisticated organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate ester group with a pyrrolidine-substituted benzoyl moiety. The benzoate group, derived from benzoic acid, serves as a versatile functional group, while the pyrrolidine ring introduces interesting electronic and steric properties to the molecule.
Recent studies have highlighted the potential of Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate in various applications, particularly in the development of advanced materials and pharmaceuticals. Its structure allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis. Researchers have explored its role in creating bioactive compounds, where the pyrrolidine group has been shown to enhance drug-like properties such as solubility and bioavailability.
The synthesis of Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate typically involves multi-step reactions, including Friedel-Crafts acylation and esterification processes. These methods have been optimized to ensure high yields and purity, making the compound accessible for large-scale production. The Friedel-Crafts acylation step is particularly critical, as it determines the regioselectivity of the benzoylation process.
One of the most intriguing aspects of this compound is its ability to form self-assembled structures under specific conditions. Studies have demonstrated that Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate can form ordered nanostructures when subjected to stimuli such as temperature changes or pH variations. These self-assembled structures hold promise for applications in drug delivery systems and sensors, where controlled release mechanisms are essential.
In terms of spectroscopic properties, Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate exhibits distinct UV-vis absorption bands due to its conjugated aromatic system. This makes it a potential candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where precise control over electronic transitions is crucial. Recent advancements in computational chemistry have enabled researchers to predict and optimize these properties at the molecular level.
The biological activity of Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate has also been a focal point of recent investigations. Preclinical studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a potential lead molecule for drug development. The pyrrolidine group has been implicated in modulating these activities, underscoring the importance of structural design in medicinal chemistry.
From an environmental perspective, Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate demonstrates moderate biodegradability under aerobic conditions. This characteristic aligns with growing concerns over sustainability and eco-friendly chemical processes. Researchers are actively exploring methods to enhance its biodegradability without compromising its functional properties.
In conclusion, Ethyl 3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate (CAS No. 898774-32-8) represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future innovations within organic chemistry and materials science.
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